Ceramide NP
Description
N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide: is a lipid molecule that belongs to the class of ceramides. Ceramides are essential components of the stratum corneum, the outermost layer of the skin, and play a crucial role in maintaining the skin’s barrier function and hydration .
Properties
CAS No. |
100403-19-8 |
|---|---|
Molecular Formula |
C36H71NO4 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |
InChI Key |
ATGQXSBKTQANOH-UWVGARPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC/C=C/CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Appearance |
Assay:≥98% (mixture of ceramides)A crystalline solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide involves the acylation of a phytosphingosine backbone with a fatty acid. The typical synthetic route includes the following steps:
Phytosphingosine Preparation: Phytosphingosine is synthesized through the reduction of sphingosine.
Industrial Production Methods: Industrial production of this compound often involves the use of oil-in-water nanoemulsions to encapsulate the hydrophobic ceramide molecules. This method enhances the stability and distribution of the compound in aqueous formulations .
Chemical Reactions Analysis
Types of Reactions: N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the octadec-9-enamide moiety.
Reduction: Reduction reactions can occur at the hydroxyl groups, converting them into corresponding alcohols.
Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary or secondary alcohols.
Substitution: Products include esters or ethers.
Scientific Research Applications
N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and enhancing drug delivery through the skin.
Industry: Widely used in cosmetic formulations for its moisturizing and barrier-enhancing properties
Mechanism of Action
The mechanism of action of N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide involves its incorporation into the lipid bilayers of the stratum corneum. It helps to reinforce the skin barrier by filling the gaps between skin cells, thereby reducing transepidermal water loss and enhancing skin hydration. The compound also interacts with specific receptors and enzymes involved in cell signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Ceramide 1: Contains a different fatty acid moiety but shares similar skin barrier-enhancing properties.
Ceramide 3: Similar to Ceramide NP but with variations in the hydroxyl group positions.
Ceramide 6 II: Contains an additional hydroxyl group, providing enhanced moisturizing properties
Uniqueness: N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide is unique due to its specific combination of a phytosphingosine backbone and an unsaturated fatty acid, which provides a balance of stability and flexibility in the lipid bilayers. This unique structure allows it to effectively enhance the skin barrier and provide long-lasting hydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
